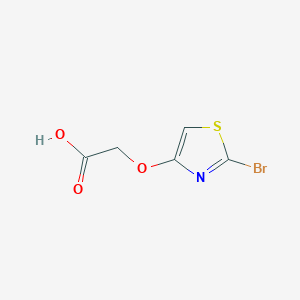
2-((2-Bromothiazol-4-yl)oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Bromothiazol-4-yl)oxy)acetic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromothiazol-4-yl)oxy)acetic acid typically involves the reaction of ethyl 2-(2-bromo-1,3-thiazol-4-yl)acetate with sodium hydroxide in a mixture of methanol and water. The reaction is carried out at room temperature for about 2 hours. After completion, the mixture is concentrated under vacuum, and the product is extracted using ethyl acetate. The yield of this reaction is approximately 87%, resulting in a yellow solid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((2-Bromothiazol-4-yl)oxy)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can lead to changes in the functional groups attached to the thiazole ring.
Scientific Research Applications
2-((2-Bromothiazol-4-yl)oxy)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting bacterial and fungal infections.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the biological activity of thiazole derivatives, including their potential as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of 2-((2-Bromothiazol-4-yl)oxy)acetic acid involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or proteins, leading to disruptions in cellular processes. For example, it may inhibit bacterial enzymes, preventing the bacteria from synthesizing essential components and leading to their death .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromothiazol-4-yl)acetic acid: A closely related compound with similar chemical properties.
2-(2-Chlorothiazol-4-yl)acetic acid: Another derivative with a chlorine atom instead of bromine.
2-(2-Fluorothiazol-4-yl)acetic acid: A fluorine-substituted derivative.
Uniqueness
2-((2-Bromothiazol-4-yl)oxy)acetic acid is unique due to the presence of both the bromine atom and the acetic acid moiety. This combination imparts specific chemical reactivity and biological activity that may not be present in other similar compounds. The bromine atom can participate in unique substitution reactions, while the acetic acid group can enhance the compound’s solubility and reactivity in biological systems .
Properties
Molecular Formula |
C5H4BrNO3S |
|---|---|
Molecular Weight |
238.06 g/mol |
IUPAC Name |
2-[(2-bromo-1,3-thiazol-4-yl)oxy]acetic acid |
InChI |
InChI=1S/C5H4BrNO3S/c6-5-7-3(2-11-5)10-1-4(8)9/h2H,1H2,(H,8,9) |
InChI Key |
OSCAGQSBFAPSPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)Br)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















